molecular formula C22H24N6O B3009310 (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1021138-15-7

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

Cat. No. B3009310
CAS RN: 1021138-15-7
M. Wt: 388.475
InChI Key: FYZMUPDOJGDVOP-UHFFFAOYSA-N
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Description

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation

A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, closely related to the chemical structure , were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed an analgesic effect in animal models, providing a foundation for the development of new pain management therapies (Tsuno et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, which share a core similarity with the target compound, has been reported. This work provides insights into the facile synthesis of pyridazinone derivatives, potentially paving the way for new drugs and materials (Koza et al., 2013).

Antimicrobial Activity

Pyridines, pyrimidinones, oxazinones, and their derivatives synthesized using citrazinic acid as a starting material have shown good antibacterial and antifungal activities. This research indicates the potential of such compounds, including those related to the queried chemical structure, for antimicrobial applications (Hossan et al., 2012).

Structural and Spectroscopic Studies

A new pyridazinone derivative was synthesized and characterized by various spectroscopic methods, offering valuable information on the structural and electronic properties of pyridazinone-based compounds. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets (Kalai et al., 2021).

Fungicidal Activity and QSAR Analysis

Research on novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles revealed fungicidal activity against wheat leaf rust. The study employed 3D-QSAR analyses to understand the structure-activity relationships, highlighting the importance of pyridazinone derivatives in developing new fungicides (Zou et al., 2002).

Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets, the nitric oxide synthases, to mediate the production of nitric oxide . Nitric oxide is a key player in various physiological processes, including neurotransmission, immune defense, and regulation of cell death .

Biochemical Pathways

The compound’s interaction with nitric oxide synthases affects the nitric oxide pathway. Nitric oxide is a critical component in several biochemical pathways, including those involved in neurotransmission, immune response, and apoptosis . The downstream effects of these pathways can have significant impacts on physiological processes such as memory, learning, and immune defense .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is the production of nitric oxide, which has diverse functions throughout the body . In the brain and peripheral nervous system, nitric oxide displays many properties of a neurotransmitter . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions .

properties

IUPAC Name

(2-methylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-9-10-23-20(15-16)24-19-7-8-21(26-25-19)27-11-13-28(14-12-27)22(29)18-6-4-3-5-17(18)2/h3-10,15H,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMUPDOJGDVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone

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